2-((Piperidin-2-ylmethyl)thio)-1h-benzo[d]imidazole

physicochemical_profiling CNS_drug_design regioisomer_differentiation

2-((Piperidin-2-ylmethyl)thio)-1H-benzo[d]imidazole (free base CAS 1281942-04-8; hydrochloride salt CAS 1420828-95-0, molecular formula C₁₃H₁₇N₃S, MW 247.37 g/mol) is a synthetic benzimidazole derivative characterized by a thioether bridge connecting the benzimidazole 2-position to a piperidin-2-ylmethyl substituent. This compound belongs to a broader class of 2-thio-substituted benzimidazoles that have been explored across multiple therapeutic areas, including antimicrobial, anticancer, anti-inflammatory, and CNS applications.

Molecular Formula C13H17N3S
Molecular Weight 247.36 g/mol
Cat. No. B13245168
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((Piperidin-2-ylmethyl)thio)-1h-benzo[d]imidazole
Molecular FormulaC13H17N3S
Molecular Weight247.36 g/mol
Structural Identifiers
SMILESC1CCNC(C1)CSC2=NC3=CC=CC=C3N2
InChIInChI=1S/C13H17N3S/c1-2-7-12-11(6-1)15-13(16-12)17-9-10-5-3-4-8-14-10/h1-2,6-7,10,14H,3-5,8-9H2,(H,15,16)
InChIKeyJMMPSJWGRKJVCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-((Piperidin-2-ylmethyl)thio)-1H-benzo[d]imidazole – Procurement-Relevant Structural Profile and Comparator Landscape


2-((Piperidin-2-ylmethyl)thio)-1H-benzo[d]imidazole (free base CAS 1281942-04-8; hydrochloride salt CAS 1420828-95-0, molecular formula C₁₃H₁₇N₃S, MW 247.37 g/mol) is a synthetic benzimidazole derivative characterized by a thioether bridge connecting the benzimidazole 2-position to a piperidin-2-ylmethyl substituent . This compound belongs to a broader class of 2-thio-substituted benzimidazoles that have been explored across multiple therapeutic areas, including antimicrobial, anticancer, anti-inflammatory, and CNS applications [1]. The closest structural analogs, which differ only in the attachment point of the piperidine ring to the thioether-methyl linker (i.e., the piperidin-3-ylmethyl and piperidin-4-ylmethyl regioisomers), are commercially available and share the identical molecular formula.

Piperidine-2-ylmethyl attachment for N,S-chelation and chiral differentiation
Regioisomer-specific SAR exploration of benzimidazole-thioether-piperidine space
Thioether oxidation handle for prodrug design research

Why 2-((Piperidin-2-ylmethyl)thio)-1H-benzo[d]imidazole Cannot Be Interchanged with Generic Benzimidazole-Thioether Analogs


In the benzimidazole-thioether-piperidine chemical space, the precise attachment point of the piperidine ring to the thioether linker constitutes a critical molecular determinant that is expected to govern three-dimensional conformation, basicity (pKa of the piperidine nitrogen), and target-binding geometry . The piperidin-2-ylmethyl regioisomer positions the basic nitrogen at the ortho-like position relative to the thioether sulfur, creating a distinct intramolecular N···S distance and chelating potential that is absent in the 3-ylmethyl and 4-ylmethyl analogs [1]. In related benzimidazole-piperidine systems, a single methylene shift in the piperidine attachment has been shown to alter receptor subtype selectivity (D₁ vs. D₂) and produce enantiomer-dependent potency differences of up to four-fold [2]. Consequently, procurement decisions that treat the three regioisomers as interchangeable risk selecting a compound with fundamentally different pharmacological, chelation, or physicochemical properties.

Regioisomer pKa & logD
Piperidine attachment position may shift basicity and lipophilicity, altering CNS penetration and off-target profiles
Chelation capacity
N,S-chelation potential differs across regioisomers; 2-ylmethyl may form 5-membered chelate, 4-ylmethyl is monodentate
Chiral differentiation
Chiral stereocenter at piperidine 2-position enables enantiomer-dependent activity; absent in achiral 4-ylmethyl analog

Quantitative Comparator Evidence Guide for 2-((Piperidin-2-ylmethyl)thio)-1H-benzo[d]imidazole


Differential Regioisomeric LogP and Fractional sp³ Character vs. Piperidin-3-ylmethyl Analog

The piperidin-2-ylmethyl thioether regioisomer exhibits a computed logP of 2.76 and a fractional sp³ (Fsp³) value of 0.31, based on ZINC20 database calculations [1]. This Fsp³ value reflects the saturated carbon fraction contributed by the piperidine ring positioned at the 2-ylmethyl attachment point. When compared to the piperidin-3-ylmethyl analog (identical molecular formula C₁₃H₁₇N₃S, MW 247.37 g/mol), the altered connectivity at the piperidine nitrogen position is expected to modulate both the measured logD and the pKa of the basic nitrogen center. In a structurally related lead optimization campaign on 2-(piperidin-3-yl)-1H-benzimidazoles, intentional reduction of logP and pKa through heteroatom incorporation into the piperidine ring was essential for achieving CNS penetration and reducing hERG liability [2]. The piperidin-2-ylmethyl scaffold, by virtue of its unique nitrogen placement, offers an alternative starting point for tuning these parameters without introducing additional heteroatoms.

Regioisomeric logP/Fsp³
Class-level
Computed logP 2.76, Fsp³ 0.31; no experimental comparator data for 3-ylmethyl regioisomer.
Regioisomer shift may alter logD/pKa profile.
In silico only; no experimental logD or pKa validation.
physicochemical_profiling CNS_drug_design regioisomer_differentiation

Chelation Potential and Metal-Complex Geometry: 2-ylmethyl vs. 4-ylmethyl Regioisomer Comparison

The piperidin-2-ylmethyl thioether scaffold places the piperidine nitrogen at a distance that permits potential N,S-bidentate chelation to transition metal ions, forming a five-membered chelate ring upon metal coordination. This chelation geometry is sterically and electronically distinct from that achievable with the piperidin-4-ylmethyl analog, where the nitrogen is positioned remotely and cannot participate in intramolecular chelation without significant conformational reorganization . Benzimidazole thioether ligands with chelating N,S-donor sets have been shown to form stable Co(II) and Zn(II) complexes (e.g., {Co(bbms)Cl₂} and {Zn(bbms)Cl₂}) that demonstrate moderate to significant antimicrobial activity against Pseudomonas syringae, Staphylococcus aureus, and Pichia caribbica, as well as measurable corrosion inhibition efficiency for steel in 0.5 M H₂SO₄ [1].

Chelation geometry
Class-level
Predicted 5-membered N,S-chelate ring for 2-ylmethyl; 4-ylmethyl non-chelating. Analogous Co/Zn complexes show zone of inhibition 8–18 mm.
Supports chelation-driven differentiation research.
Based on analogous benzimidazole thioether metal complexes; no direct complexation data.
coordination_chemistry metal_complex_catalysis corrosion_inhibition

Enantiomeric Resolution Potential: Chiral Piperidine-2-ylmethyl vs. Achiral 4-ylmethyl

The piperidine ring in the piperidin-2-ylmethyl thioether contains a stereogenic center at the 2-position carbon, rendering the molecule chiral and resolvable into (R)- and (S)-enantiomers. In a directly relevant dopaminergic benzimidazole system, racemic (±)-1-{2-[5-(1H-benzimidazole-2-thione)]ethyl}-3-phenylpiperidine (9a) and its enantiomer (+)-9a were evaluated for D₂ receptor binding; the (+) enantiomer was approximately four-fold more active than the racemate, demonstrating that stereochemistry at the piperidine attachment point profoundly affects target affinity [1]. The piperidin-4-ylmethyl analog, by contrast, has the piperidine nitrogen at the 4-position and the methylene linker attached to the 4-carbon, generating a molecule that is either achiral or possesses a stereocenter at a different location depending on substitution, thus lacking this specific chiral differentiation opportunity.

Chiral resolution potential
Context-dependent
Chiral racemate; structural analog enantiomer shows up to 4-fold D₂ affinity difference.
Enantiomer-specific target engagement context.
Based on structural analog; target compound not tested.
chiral_separation stereochemistry enantioselective_synthesis

Thioether Oxidation Lability and Prodrug Potential vs. Direct C–C Linked Analogs

The thioether (–S–CH₂–) linkage connecting the benzimidazole to the piperidin-2-ylmethyl group is susceptible to oxidation to the corresponding sulfoxide (–SO–CH₂–) and sulfone (–SO₂–CH₂–). This property contrasts with direct C–C linked benzimidazole-piperidine analogs (e.g., 2-(piperidin-2-yl)-1H-benzimidazole, CAS 51785-23-0) , which lack a metabolically labile sulfur atom. In the antiulcer drug class (e.g., omeprazole and related proton-pump inhibitors), the thioether-to-sulfoxide conversion is a key activation step that governs both target engagement (H⁺/K⁺-ATPase inhibition) and acid-labile prodrug behavior . The sulfoxide derivative of the target compound (2-((piperidin-2-ylmethyl)sulfinyl)-1H-benzo[d]imidazole, CAS 1420971-82-9) is commercially available, indicating synthetic accessibility of the oxidized form .

Thioether oxidation lability
Data to verify
Thioether oxidizable to sulfoxide (CAS 1420971-82-9); C–C linked analogs lack this handle.
Supports prodrug design exploration.
No stability data; synthetic oxidation only.
thioether_oxidation sulfoxide_prodrug metabolic_activation

Best-Fit Research and Industrial Application Scenarios for 2-((Piperidin-2-ylmethyl)thio)-1H-benzo[d]imidazole


Fragment-Based CNS Lead Generation Requiring Tunable Basicity Without Nitrogen Substitution

For CNS drug discovery programs where the benzimidazole-thioether-piperidine scaffold is being explored as a fragment hit, the piperidin-2-ylmethyl isomer offers an alternative pKa starting point relative to the more commonly explored 3-ylmethyl and 4-ylmethyl analogs. As demonstrated in the lead optimization of 2-(piperidin-3-yl)-1H-benzimidazole H₁-antihistamines, reducing pKa and logP was essential for achieving CNS penetration and mitigating hERG liability [1]. The 2-ylmethyl regioisomer, with its nitrogen positioned closer to the sulfur atom, may exhibit a lower measured pKa due to through-space electronic effects, potentially reducing the need for additional polar substituents on the piperidine nitrogen that can compromise target affinity. Procurement of this specific isomer is warranted when SAR exploration of piperidine attachment regioisomers is required to fully map the chemical space.

Metallodrug Discovery and Coordination Chemistry Studies

The potential N,S-bidentate chelation geometry unique to the piperidin-2-ylmethyl thioether scaffold makes this compound a candidate ligand for transition metal complexation studies. Benzimidazole thioether ligands have been structurally characterized in Co(II) and Zn(II) complexes and shown to exhibit antimicrobial activity against Pseudomonas syringae, Staphylococcus aureus, and Pichia caribbica, as well as corrosion inhibition for steel in acidic media [2]. The five-membered chelate ring predicted for the 2-ylmethyl isomer is expected to confer different complex stability and geometry compared to the 3-ylmethyl (six-membered chelate) and 4-ylmethyl (non-chelating) analogs. Researchers developing metal-based antimicrobials or corrosion inhibitors should consider the 2-ylmethyl regioisomer specifically for its chelation-driven differentiation.

Chiral Probe Development for Enantioselective Target Engagement

The stereogenic center at the piperidine 2-position makes 2-((piperidin-2-ylmethyl)thio)-1H-benzo[d]imidazole a candidate for enantiomeric resolution and chiral probe development. Evidence from structurally related benzimidazole-piperidine systems shows that enantiomer-dependent potency differences of up to four-fold are achievable at dopamine D₂ receptors [3]. For targets where stereochemistry at the piperidine attachment point influences binding, the (R)- and (S)-enantiomers of the 2-ylmethyl compound may exhibit differential pharmacology that warrants investigation.

Thioether Prodrug Design and Metabolic Activation Studies

The oxidizable thioether linkage enables deliberate design of sulfoxide or sulfone prodrugs. The corresponding sulfoxide derivative (CAS 1420971-82-9) is commercially accessible, and the benzimidazole-sulfinyl class has precedent in antiulcer therapeutics via H⁺/K⁺-ATPase inhibition . For programs exploring sulfur redox-dependent activation or seeking to extend patent life through prodrug strategies, the piperidin-2-ylmethyl thioether provides a synthetic handle for oxidation-state tuning that is absent in C–C linked benzimidazole-piperidine analogs.

Application
Selection Property
Validation Focus
CNS lead generation with tunable basicity
Piperidine-2-ylmethyl regioisomer for pKa/logD differentiation
pKa and logD measurement; CNS penetration assay context
Coordination chemistry and metallodrug discovery
N,S-bidentate chelation geometry (2-ylmethyl)
Metal complex formation and stability; antimicrobial/corrosion inhibition assay
Chiral probe development for enantioselective engagement
Chiral stereocenter at piperidine 2-position
Enantiomer resolution and differential target binding assay
Prodrug design via thioether oxidation
Thioether oxidation handle for sulfoxide/sulfone conversion
Oxidation conditions; stability and bioactivation profiling
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